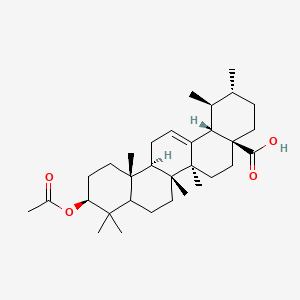

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

概要

説明

Ursolic acid acetate, also known as acetylursolic acid, is a naturally occurring pentacyclic triterpenoid. It is derived from ursolic acid, which is found in various plants, including the aerial roots of Ficus microcarpa. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

準備方法

Synthetic Routes and Reaction Conditions: Ursolic acid acetate can be synthesized through the acetylation of ursolic acid. The process typically involves the reaction of ursolic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of ursolic acid acetate.

Industrial Production Methods: Industrial production of ursolic acid acetate follows similar principles but on a larger scale. The process involves the extraction of ursolic acid from plant sources, followed by its chemical modification through acetylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions: Ursolic acid acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives with enhanced biological activities.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds with potential therapeutic benefits.

Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

科学的研究の応用

Chemistry: It serves as a precursor for synthesizing other bioactive compounds.

Biology: It exhibits cytotoxicity against cancer cells, making it a candidate for anticancer drug development.

Medicine: Its anti-inflammatory and antimicrobial properties are being explored for therapeutic applications.

Industry: It is used in the formulation of cosmetics and health supplements due to its antioxidant properties.

作用機序

ウルソール酸アセテートの作用機序には、複数の分子標的と経路が含まれています。

抗炎症作用: プロ炎症性サイトカインやシクロオキシゲナーゼなどの酵素の産生を阻害します。

抗癌作用: カスパーゼを活性化し、ミトコンドリアの機能を阻害することで、癌細胞のアポトーシスを誘導します。

抗菌作用: 微生物の細胞膜の完全性を破壊し、死に至らしめます.

6. 類似化合物の比較

ウルソール酸アセテートは、オレアノール酸やベチュリン酸などの他の五環性トリテルペノイドと比較されます。

ウルソール酸: 親化合物で、幅広い生物活性で知られています。

オレアノール酸: 構造は似ていますが、官能基の位置が異なり、生物活性に違いが生じます。

ベチュリン酸: 強力な抗癌作用を持つ別のトリテルペノイドですが、分子標的が異なります。

ウルソール酸アセテートは、生物活性と潜在的な治療応用の独自の組み合わせによって際立っています。

類似化合物との比較

Ursolic acid acetate is compared with other pentacyclic triterpenoids such as oleanolic acid and betulinic acid:

Ursolic Acid: The parent compound, known for its broad spectrum of biological activities.

Oleanolic Acid: Similar in structure but differs in the position of functional groups, leading to variations in biological activity.

Betulinic Acid: Another triterpenoid with potent anticancer properties but different molecular targets.

Ursolic acid acetate stands out due to its unique combination of biological activities and potential therapeutic applications.

生物活性

The compound known as (1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid is a complex organic molecule with potential biological activities. This article reviews its biological properties based on existing research findings and case studies.

- Molecular Formula : C39H54O5

- Molar Mass : 618.85 g/mol

- CAS Number : 44583699

- Structure : The compound features multiple methyl and hydroxyl groups contributing to its potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be beneficial in therapeutic applications. Key areas of activity include:

1. Antioxidant Activity

Studies have shown that the compound can inhibit lipid peroxidation and enhance cellular antioxidant defenses. For instance:

- In vitro tests demonstrated that treatment with the compound reduced oxidative stress markers in endothelial cells exposed to hydrogen peroxide (H2O2), significantly improving cell viability and reducing apoptosis rates .

2. Anti-inflammatory Effects

The compound has been noted for its ability to modulate inflammatory responses:

- It was found to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in microglial cells stimulated by lipopolysaccharides (LPS) . This suggests a potential role in neuroprotection and treatment of neurodegenerative diseases.

3. Wound Healing Properties

Research indicates that the compound promotes wound healing:

- In animal models of skin injury (mice), high doses of the compound led to significant reductions in wound area and increased collagen synthesis in skin tissues . This activity is attributed to its role in enhancing fibroblast proliferation and migration.

Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings | |

|---|---|---|

| Study A | Investigated the antioxidant effects on HUVEC cells treated with H2O2. | The compound significantly improved cell viability and reduced apoptosis. |

| Study B | Examined anti-inflammatory effects on microglial cells. | Reduced levels of TNF-α and IL-6 were observed upon treatment. |

| Study C | Assessed wound healing in mice models. | Enhanced collagen synthesis and reduced wound size were noted with high-dose treatments. |

The biological activities of this compound are believed to be mediated through several mechanisms:

- Antioxidant Defense : By upregulating endogenous antioxidant enzymes and reducing oxidative stress.

- Inflammatory Pathway Modulation : Inhibiting NF-kB signaling pathways which are crucial for the expression of inflammatory cytokines.

- Cellular Proliferation Promotion : Stimulating fibroblast activity which is essential for tissue repair processes.

特性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,10S,12aR,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H50O4/c1-19-11-16-32(27(34)35)18-17-30(7)22(26(32)20(19)2)9-10-24-29(6)14-13-25(36-21(3)33)28(4,5)23(29)12-15-31(24,30)8/h9,19-20,23-26H,10-18H2,1-8H3,(H,34,35)/t19-,20+,23?,24-,25+,26+,29+,30-,31-,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFUCJXOLZAQNH-ISPSOPIZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。